molecular formula C14H9F3N4O3 B2656249 5-(2-Methoxypyrimidin-5-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole CAS No. 2034329-55-8

5-(2-Methoxypyrimidin-5-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole

Cat. No. B2656249
CAS RN: 2034329-55-8
M. Wt: 338.246
InChI Key: KYHCKSIWONVZJW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 5-(2-Methoxypyrimidin-5-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole consists of a methoxypyrimidinyl group, a trifluoromethoxyphenyl group, and an oxadiazole ring. The presence of the trifluoromethyl group is significant, as around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs) Enhancement

5-(2-Methoxypyrimidin-5-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole and its derivatives have been explored for their applications in enhancing the performance of Organic Light-Emitting Diodes (OLEDs). Studies have demonstrated the synthesis and structural analysis of bis(1,3,4-oxadiazole) systems for use as hole-blocking materials in OLEDs. These compounds, when used in light-emitting diodes with poly[2-methoxy-5-(2-ethylhexoxy)-1,4-phenylene vinylene] (MEH−PPV) as the emissive material, have shown to considerably improve the efficiency of the devices. This enhancement is attributed to the effective electron-injection/hole-blocking layer provided by the oxadiazole derivatives, which results in emitted light solely from the MEH−PPV layer, highlighting the potential of these materials in the development of more efficient OLEDs (Wang et al., 2001).

Antioxidant Properties

Research into the pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives, including those related to the methoxypyrimidin-oxadiazole structure, has revealed compounds with significant antioxidant, analgesic, and anti-inflammatory effects. These findings underscore the relevance of oxadiazole derivatives in medicinal chemistry, offering pathways for the development of new therapeutic agents (Faheem, 2018).

Anticancer and Apoptosis Induction

One of the derivatives, identified through caspase- and cell-based high-throughput screening assays, has been recognized as a novel apoptosis inducer with significant activity against several breast and colorectal cancer cell lines. This compound, and others like it, have demonstrated the potential for inducing apoptosis and arresting cancer cells in specific phases, highlighting their importance as potential anticancer agents (Zhang et al., 2005).

Antimicrobial and Antibacterial Activities

Further exploration into the realm of antimicrobial and antibacterial activities of oxadiazole derivatives has yielded positive results. Synthesized compounds, including those with 1,3,4-oxadiazole structures, have shown promising antibacterial activity against a range of pathogenic strains, offering a new avenue for the development of antibacterial agents. This opens up opportunities for addressing drug resistance and developing more effective antimicrobial therapies (Rai et al., 2009).

properties

IUPAC Name

5-(2-methoxypyrimidin-5-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N4O3/c1-22-13-18-6-9(7-19-13)12-20-11(21-24-12)8-2-4-10(5-3-8)23-14(15,16)17/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHCKSIWONVZJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)C2=NC(=NO2)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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